molecular formula C44H56O4 B1330612 4-tert-Butylcalix[4]arene CAS No. 60705-62-6

4-tert-Butylcalix[4]arene

Cat. No.: B1330612
CAS No.: 60705-62-6
M. Wt: 648.9 g/mol
InChI Key: NVKLTRSBZLYZHK-UHFFFAOYSA-N
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Description

4-tert-Butylcalix4arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are known for their unique basket-shaped structures, which allow them to act as host molecules for various guest species. The compound 4-tert-Butylcalix4arene is characterized by its four tert-butyl groups attached to the upper rim of the calixarene structure, providing steric hindrance and enhancing its solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylcalix4arene typically involves the base-catalyzed condensation of para-tert-butylphenol with formaldehyde. This reaction is carried out under alkaline conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through a series of electrophilic aromatic substitution steps, leading to the formation of the macrocyclic structure .

Industrial Production Methods: In industrial settings, the synthesis of 4-tert-Butylcalix4arene can be optimized using microwave irradiation to accelerate the reaction and improve yields. This method reduces the reaction time from hours to minutes, making it a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylcalix4arene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include halogenated derivatives, acylated derivatives, and azo compounds, which can be further functionalized for various applications .

Comparison with Similar Compounds

Uniqueness: 4-tert-Butylcalix4arene is unique due to its optimal cavity size for encapsulating small to medium-sized guest molecules. Its four tert-butyl groups provide significant steric hindrance, enhancing its solubility in organic solvents and making it a versatile compound for various applications .

Properties

IUPAC Name

5,11,17,23-tetratert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56O4/c1-41(2,3)33-17-25-13-27-19-34(42(4,5)6)21-29(38(27)46)15-31-23-36(44(10,11)12)24-32(40(31)48)16-30-22-35(43(7,8)9)20-28(39(30)47)14-26(18-33)37(25)45/h17-24,45-48H,13-16H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLTRSBZLYZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209528
Record name 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60705-62-6
Record name p-tert-Butylcalix[4]arene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60705-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 344251
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060705626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60705-62-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344251
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-tert-Butylcalix[4]arene forms inclusion compounds primarily through weak interactions like van der Waals forces, hydrogen bonding, and π-π interactions. [, ] The relative dominance of these forces can lead to different supramolecular structures and influence the selectivity of guest inclusion. []

A: The hydroxyl groups of this compound can be functionalized to introduce metal-binding sites. For instance, incorporating acetylhydrazide groups leads to a significant enhancement in binding affinity for transition metals. [] The calixarene's preorganized structure promotes multidentate coordination, contributing to this enhanced affinity. []

A: Yes, research has demonstrated that mixed porous phases of this compound can selectively absorb air components such as N2, O2, and CO2. [] The specific absorption properties likely arise from the arrangement of calixarene molecules in these porous structures.

ANone: The molecular formula is C44H56O4, and its molecular weight is 648.91 g/mol.

ANone: Common techniques include:

  • X-ray diffraction (XRD): For determining the crystal structures of this compound and its complexes. [, , , ]
  • Nuclear Magnetic Resonance (NMR): Provides information about the structure, conformation, and dynamics of the molecule in solution. [, , , , ]
  • Infrared Spectroscopy (IR): Useful for identifying functional groups and studying intermolecular interactions. [, ]
  • UV-Vis Spectroscopy: Monitors electronic transitions and is used to study complex formation, particularly with chromophoric guests. [, , ]

A: Thermal treatment of this compound can lead to the formation of mixed porous phases, highlighting the influence of thermal history on its structure and gas absorption properties. []

A: The solubility of this compound in water is generally low but increases with temperature. [] This behavior suggests that its applications in aqueous environments might be limited or require specific formulation strategies.

A: The calixarene's bowl-shaped structure can provide a chiral environment, influencing the enantioselectivity of catalytic reactions. [] Additionally, the ability to introduce diverse functional groups at its upper and lower rims allows for tailoring the catalytic properties. [, ]

A: Yes, quantum DFT calculations have been used to investigate the interaction of this compound with H3O+ ions. [] These calculations provided insights into the structure and stability of the resulting complex and supported experimental observations. []

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